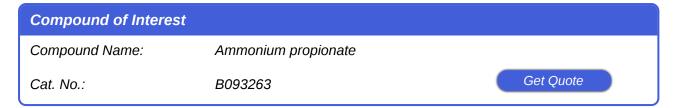


Protocol for Using Ammonium Propionate as a Fungicide for Crop Protection

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium propionate, the ammonium salt of propionic acid, is a compound recognized for its fungicidal and bactericidal properties.[1] While extensively utilized as a preservative for stored grains and animal feed, its application as a fungicide for active crop protection is an emerging area of investigation.[2] This document provides a comprehensive overview of the current understanding of ammonium propionate's fungicidal action and outlines protocols for its experimental application in a research setting for crop protection. Given the limited availability of established field application rates, the following protocols are intended as a guide for research and development purposes.

Mechanism of Action

The primary fungicidal activity of **ammonium propionate** is attributed to the action of propionic acid.[1][3] In an acidic environment, **ammonium propionate** dissociates, releasing free propionic acid, which can penetrate the fungal cell membrane.[1][3] The proposed mechanisms of action are twofold:

• Disruption of Cellular Metabolism: Inside the fungal cell, which has a more neutral pH, the propionic acid dissociates, acidifying the cytoplasm.[4] This process consumes cellular energy as the fungus attempts to expel protons to maintain pH homeostasis, ultimately inhibiting growth.[4] Furthermore, propionic acid is converted to propionyl-CoA, which can



inhibit key metabolic enzymes, such as pyruvate dehydrogenase, disrupting cellular respiration.

Induction of Apoptosis: Recent studies indicate that propionic acid can induce mitochondria-mediated apoptosis in fungal cells.[5][6][7] This programmed cell death pathway is initiated by the accumulation of reactive oxygen species (ROS), leading to a cascade of events including metacaspase activation, mitochondrial membrane depolarization, calcium accumulation, and the release of cytochrome c into the cytosol.[5][6][7][8]

Data Presentation

The following tables summarize the available quantitative data from in-vitro studies on the efficacy of propionates against various fungal pathogens. It is important to note that these values are indicative and may vary based on environmental conditions, fungal strain, and application method.

Table 1: In-Vitro Efficacy of Propionic Acid Against Soilborne Plant Pathogens

Fungal Pathogen	Minimum Inhibitory Concentration (MIC) of Propionic Acid
Rhizoctonia solani	0.4%
Macrophomina phaseolina	0.5%
Sclerotinia sclerotiorum	0.5%
Fusarium oxysporum	0.6%
Botrytis cinerea	0.7%

Source: Adapted from Şehirli and Saydam, 2016.[9]

Table 2: Antibacterial Efficacy of Ammonium Propionate at Different pH Levels



рН	Minimum Inhibitory Concentration (MIC)
5.0	0.01%
6.5	0.5%

Source: A.M Foodchem.[3]

Experimental Protocols

The following protocols are designed for laboratory and controlled environment studies to evaluate the efficacy and phytotoxicity of **ammonium propionate** as a crop fungicide.

Protocol 1: In-Vitro Antifungal Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of **ammonium propionate** against a target fungal pathogen.

Materials:

- Ammonium propionate solution (stock solution of known concentration)
- Target fungal pathogen culture
- Potato Dextrose Agar (PDA) or other suitable growth medium
- Sterile petri dishes, pipettes, and spreader
- pH meter and buffers
- Incubator

Methodology:

- Medium Preparation: Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50°C.
- pH Adjustment: Adjust the pH of the molten PDA to desired levels (e.g., 5.0, 6.0, 6.5) using sterile acidic or basic solutions. The efficacy of propionate is pH-dependent.[1][3]



- Incorporation of Ammonium Propionate: Add various concentrations of ammonium propionate stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01%, 0.1%, 0.5%, 1.0%). Pour the amended and control (no ammonium propionate) media into sterile petri dishes.
- Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each agar plate.
- Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus.
- Data Collection: Measure the radial growth of the fungal colony daily until the fungus in the
 control plate reaches the edge of the dish. Calculate the percentage of growth inhibition
 compared to the control. The lowest concentration that completely inhibits visible growth is
 the MIC.
- MFC Determination: To determine the MFC, transfer the mycelial plugs from the plates with no visible growth to fresh, non-amended PDA plates. The lowest concentration from which the fungus fails to regrow is the MFC.

Protocol 2: Plant-Based Efficacy and Phytotoxicity Assay (Detached Leaf/Fruit Assay)

This protocol assesses the protective and curative efficacy of **ammonium propionate** and evaluates potential phytotoxicity on plant tissues.

Materials:

- Healthy, young, and fully expanded leaves or fruits from the target crop
- Ammonium propionate solutions of varying concentrations
- Spore suspension of the target fungal pathogen (concentration adjusted to e.g., 1 x 10⁵ spores/mL)
- Sterile water



- Humid chambers (e.g., plastic boxes with moist filter paper)
- Spray bottle or atomizer

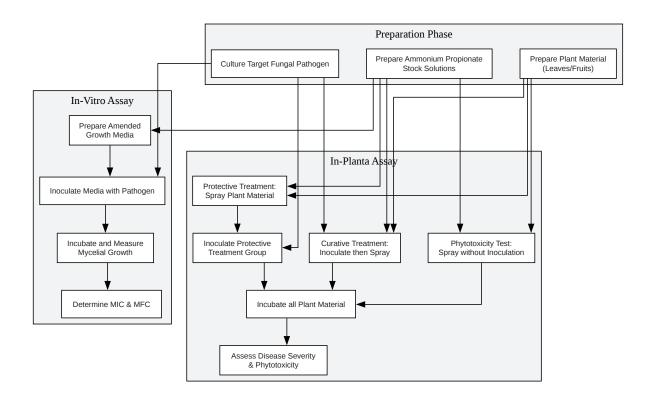
Methodology:

- Plant Material Preparation: Gently wash and surface-sterilize the leaves or fruits. Allow them to air dry in a sterile environment.
- Protective Efficacy:
 - Spray a set of leaves/fruits with different concentrations of ammonium propionate solution until runoff.
 - Include a positive control (commercial fungicide) and a negative control (sterile water).
 - Allow the treated surfaces to dry for a specified period (e.g., 24 hours).
 - Inoculate the treated surfaces with a known volume of the fungal spore suspension.
- Curative Efficacy:
 - Inoculate a separate set of leaves/fruits with the fungal spore suspension.
 - After a specified incubation period (e.g., 24 hours), spray the inoculated surfaces with different concentrations of ammonium propionate solution.
- · Phytotoxicity Assessment:
 - Spray a set of non-inoculated leaves/fruits with the ammonium propionate solutions.
 - Observe for any signs of damage such as chlorosis, necrosis, or burning over several days.
- Incubation and Assessment: Place all treated and control plant materials in humid chambers and incubate under optimal conditions for disease development.



 Data Collection: After a suitable incubation period (e.g., 5-7 days), assess the disease severity (e.g., percentage of leaf area infected, lesion diameter). For the phytotoxicity assay, score the level of plant tissue damage.

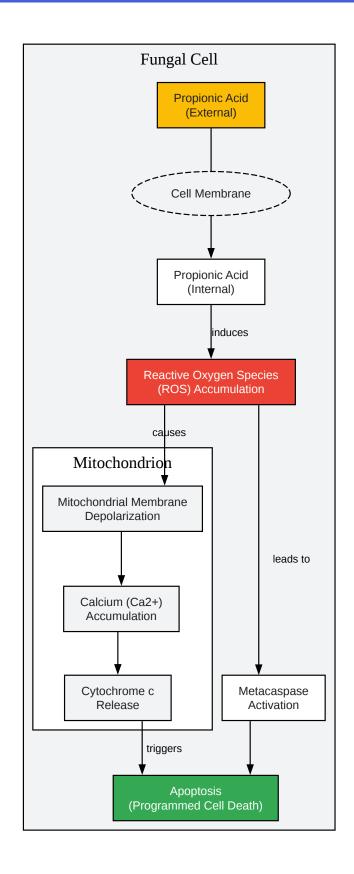
Mandatory Visualization



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Caption: Experimental workflow for evaluating **ammonium propionate** as a fungicide.





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Caption: Proposed signaling pathway for propionate-induced apoptosis in fungi.



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